Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Overview
Description
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is an organoiodine compound with the chemical formula C16H18F6IP. It is a type of diaryliodonium salt, which are known for their utility in various chemical reactions, particularly in photoinitiation and as oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate can be synthesized through the reaction of iodine(III) reagents with 3,4-dimethylphenyl groups. A common method involves the reaction of 3,4-dimethyliodobenzene with a suitable oxidizing agent in the presence of hexafluorophosphate anion sources. The reaction typically occurs under mild conditions and can be facilitated by the use of solvents such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions.
Photoinitiation: It is used in photopolymerization reactions as a photoinitiator.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and other oxidizing agents.
Substitution: Reactions often involve nucleophiles such as amines or alcohols.
Photoinitiation: Typically requires UV light or other sources of radiation to initiate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in photoinitiation, the compound can generate reactive intermediates that lead to polymer formation .
Scientific Research Applications
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules through oxidative processes.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic assays.
Mechanism of Action
The mechanism by which bis(3,4-dimethylphenyl)iodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of radical species .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium hexafluorophosphate
Uniqueness
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is unique due to the presence of the 3,4-dimethylphenyl groups, which can influence its reactivity and stability compared to other diaryliodonium salts. This structural variation can lead to differences in photoinitiation efficiency and the types of reactions it can facilitate .
Properties
IUPAC Name |
bis(3,4-dimethylphenyl)iodanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18I.F6P/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGNLHVJGVPDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604863 | |
Record name | Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67578-25-0 | |
Record name | Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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